2-(2,4-Dinitroanilino)pentanedioic acid

説明

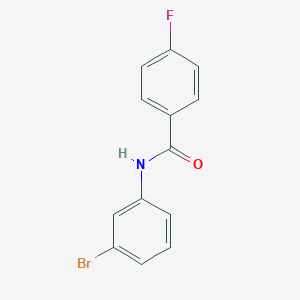

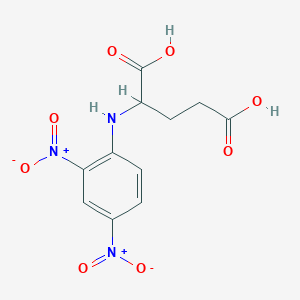

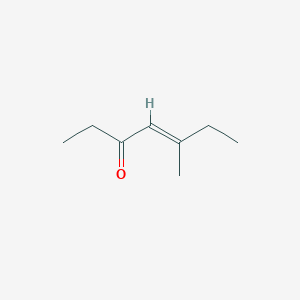

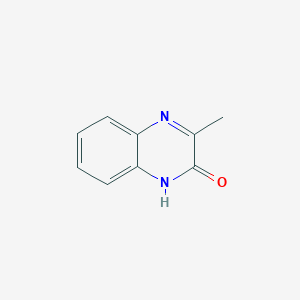

2-(2,4-Dinitroanilino)pentanedioic acid is a chemical compound with the molecular formula C11H11N3O8 and a molecular weight of 313.22 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2,4-Dinitroanilino)pentanedioic acid. However, a related compound, labionin, which contains 2,4-diamino-2-(mercaptomethyl)pentanedioic acid, has been synthesized via a nitrogen-centred-radical-triggered 1,5-HAT reaction2.Molecular Structure Analysis

The molecular structure of 2-(2,4-Dinitroanilino)pentanedioic acid consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 8 oxygen atoms1. Unfortunately, I couldn’t find more detailed information about its structure.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-(2,4-Dinitroanilino)pentanedioic acid. However, it’s worth noting that organonitrate compounds, such as 2-(2,4-Dinitroanilino)phenol, can range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dinitroanilino)pentanedioic acid are not explicitly mentioned in the available literature. However, physical properties generally include characteristics such as color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change5.科学的研究の応用

UV Protection Properties for Ink

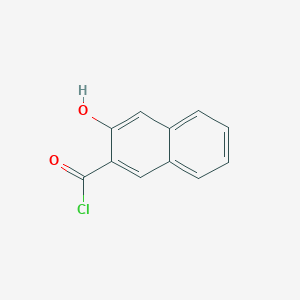

2,4-Dinitrophenol, 2,4-dinitroaniline, 2,6-dinitroaniline, and 2,6-dinitrobenzoic acid have shown effectiveness in UV absorption within the UV region below 400 nm. The inclusion complex of these dinitro compounds with β-cyclodextrin has been utilized to enhance the UV protection properties of ballpoint pen ink against photodegradation. This approach significantly increases the absorption intensities and improves the ink's stability, as confirmed by UV-Visible spectroscopic methods (Srinivasan, Radhakrishnan, & Stalin, 2014).

Antineoplastic Activity

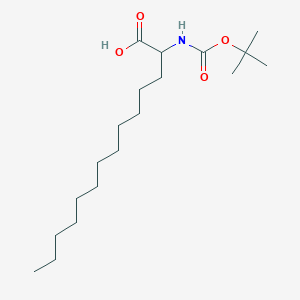

Novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives have been synthesized and evaluated for antineoplastic activity both in vitro and in vivo. These derivatives exhibited promising activity against several human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498). The studies suggest that these derivatives, particularly the ureide, p-bromoanilide, p-nitroanilide, o-bromoanilide, and p-methylanilide, show better activity than the parent compound, potentially due to their substituents (Dutta, Ravali, Ray, & Nagarajan, 2015).

Synthesis and Characterization of Rare Earth Complexes

The synthesis of α oxo pentanedioic acid 2,4 dinitrobenzene hydrazone (H2LPN) and its rare earth complexes with elements such as La, Pr, Nd, Eu, and Gd have been reported. These complexes have been characterized using element analysis, IR, UV, and 1H NMR spectra, thermal analysis, and their relaxivity determined by INVREC.Au program, showcasing potential applications in various scientific research areas, including material science and chemistry (Zheng, 2000).

Safety And Hazards

The specific safety and hazards associated with 2-(2,4-Dinitroanilino)pentanedioic acid are not mentioned in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures.

将来の方向性

The future directions for the use and study of 2-(2,4-Dinitroanilino)pentanedioic acid are not explicitly mentioned in the available literature. However, given its structural complexity, it could potentially be of interest in various areas of research.

Please note that this information is based on the available resources and there might be additional information in other scientific resources. Always handle chemical substances with care and use appropriate safety measures.

特性

IUPAC Name |

2-(2,4-dinitroanilino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKHTRVUNPZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297200 | |

| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitroanilino)pentanedioic acid | |

CAS RN |

1655-48-7 | |

| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-DL-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1655-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-DL-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)